N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide
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Overview
Description
N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide is a compound with a complex chemical structure, which encompasses multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Intermediate Structures: : The preparation begins with the synthesis of intermediate structures, often involving thiazepane and pyrrolidine rings. These structures are synthesized via reactions such as cyclization and amine substitutions.
N-Methylation:
Sulfonamide Formation: : The final step includes forming the methanesulfonamide group. This can be achieved by reacting the intermediate compounds with methanesulfonyl chloride under controlled conditions.
Industrial Production Methods
In industrial settings, the compound is typically produced through large-scale synthesis involving automated processes that ensure precision, efficiency, and reproducibility. Industrial methods prioritize scalability, cost-effectiveness, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may convert the oxo group into hydroxyl groups.
Substitution: : The compound is capable of undergoing nucleophilic substitution, where functional groups within its structure are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: : Reagents like sodium hydride or alkyl halides facilitate substitution reactions.
Major Products
The major products formed from these reactions can vary but often include derivatives with modified functional groups, such as hydroxylated, sulfonylated, or further methylated structures.
Scientific Research Applications
Chemistry
The compound is used as a reagent in organic synthesis to explore new chemical reactions and pathways. Its unique functional groups make it an interesting subject for studying reaction mechanisms and developing novel synthesis methods.
Biology
In biological research, the compound is investigated for its interactions with various biomolecules and potential as a biochemical probe. Researchers study its effects on cellular processes, protein interactions, and enzyme activities.
Medicine
The compound’s structure suggests potential pharmaceutical applications. Researchers explore its efficacy as a therapeutic agent, investigating its potential to act as an inhibitor or modulator of biological targets.
Industry
In industrial applications, the compound can be used in the development of materials, such as polymers and catalysts. Its unique properties are leveraged to improve product performance and efficiency.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. These interactions can modulate biochemical pathways, influencing cellular functions and physiological responses. The presence of the thiazepane and pyrrolidine rings is crucial for binding affinity and specificity, driving the compound’s unique mechanisms.
Comparison with Similar Compounds
Comparison
Compared to similar compounds, N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide stands out due to its distinct combination of functional groups and ring structures, offering a unique set of chemical and biological properties.
Similar Compounds
N-methyl-N-(2-oxoethyl)methanesulfonamide: : Lacks the thiazepane ring, resulting in different reactivity and biological activity.
N-(2-oxo-2-(1-pyrrolidinylmethyl)-ethyl)methanesulfonamide: : Has a similar backbone but differs in the substitution patterns, leading to varied functional implications.
Biological Activity
N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide, with CAS number 1421491-34-0, is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H27N3O3S2, with a molecular weight of 349.5 g/mol. The compound features a thiazepane ring, which is known for its role in various biological activities, particularly in the context of drug design.
Property | Value |
---|---|
CAS Number | 1421491-34-0 |
Molecular Formula | C₁₄H₂₇N₃O₃S₂ |
Molecular Weight | 349.5 g/mol |
The biological activity of this compound is primarily linked to its interaction with specific protein targets involved in cellular pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors, potentially influencing pathways related to cancer proliferation and apoptosis.
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to this compound can serve as potent inhibitors of murine double minute 2 (MDM2), a key regulator in the p53 signaling pathway. For instance, a related compound was shown to bind MDM2 with high affinity (IC50 = 6.4 nM), resulting in significant tumor growth inhibition in xenograft models when administered at appropriate doses .
Case Study: MDM2 Inhibition
In a study investigating the antitumor efficacy of related compounds, it was found that:
Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) |
---|---|---|
Compound 39 | 100 | 86% regression |
Compound 55 | 100 | 87% regression |
Compound 56 | 100 | Moderate inhibition |
These results indicate that while some derivatives show promising antitumor effects, the specific compound may require further optimization for enhanced efficacy.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively reported; however, studies on similar compounds suggest that modifications to lipophilicity and molecular weight can significantly affect absorption and bioavailability. Strategies such as fluorine substitution or altering the basicity of nitrogen atoms may improve tissue penetration and overall pharmacological effectiveness .
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3S2/c1-15(22(2,19)20)11-14(18)17-8-5-9-21-12-13(17)10-16-6-3-4-7-16/h13H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIZBPSMFNQZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCSCC1CN2CCCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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